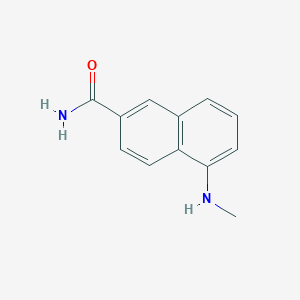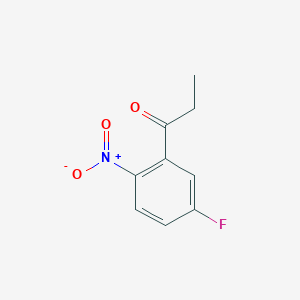
1-(5-Fluoro-2-nitrophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Fluoro-2-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the nitration of 5-fluoroacetophenone followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group onto the phenyl ring, while the Friedel-Crafts acylation attaches the propanone moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Fluoro-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
Reduction: The major product is 1-(5-fluoro-2-aminophenyl)propan-1-one.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 1-(5-methoxy-2-nitrophenyl)propan-1-one.
Oxidation: The major product is 1-(5-fluoro-2-nitrophenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluoro-2-nitrophenyl)propan-1-one
- 1-(5-Fluoro-2-nitrophenyl)propan-2-one
- 1-(2-Nitrophenyl)propan-1-one
Uniqueness
1-(5-Fluoro-2-nitrophenyl)propan-1-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C9H8FNO3 |
|---|---|
Molekulargewicht |
197.16 g/mol |
IUPAC-Name |
1-(5-fluoro-2-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H8FNO3/c1-2-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
QVRDHUNRRQAHAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069849.png)


![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)

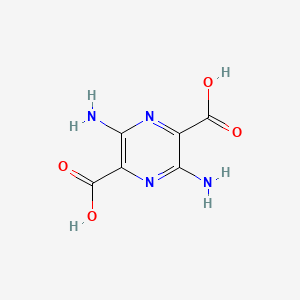



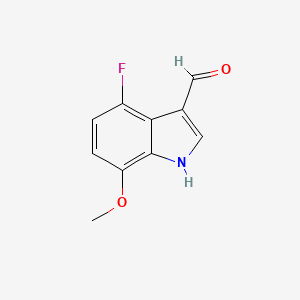
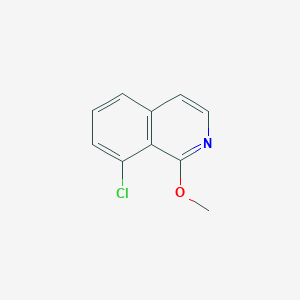

![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
